Spectroscopic Data for 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one: An In-depth Technical Guide
Spectroscopic Data for 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and characterization of this molecule. The guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure scientific rigor and reproducibility.
Introduction
1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one belongs to the spiro-quinazolinone class of heterocyclic compounds. The quinazolinone core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The spirocyclic nature of this particular molecule, where a cyclohexane ring is fused at the 2-position of the quinazolinone system, introduces a three-dimensional complexity that can be pivotal for its interaction with biological targets. Accurate and unambiguous structural confirmation through spectroscopic methods is, therefore, a critical first step in any research and development endeavor involving this compound. This guide will dissect the key spectroscopic features that define its molecular architecture.
Molecular Structure
The chemical structure of 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is presented below. This visualization is crucial for understanding the forthcoming spectroscopic data, as it allows for the correlation of spectral signals with specific atoms and functional groups within the molecule.
Caption: Molecular structure of 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one.
Synthesis Overview
A common and efficient method for the synthesis of 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one involves a one-pot reaction between anthranilamide and cyclohexanone. This reaction can be effectively catalyzed by various reagents, including ionic liquids or graphene oxide, often under mild conditions.[1][2] The use of microwave irradiation has also been reported to significantly reduce reaction times.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Experimental Protocol: NMR
Rationale for Experimental Choices:
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Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its excellent solvating power for a wide range of organic compounds and its relatively high boiling point. Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and do not typically interfere with the signals of the analyte. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for referencing the chemical shifts.
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Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or 400 MHz for ¹H NMR) is employed to achieve better signal dispersion and resolution, which is particularly important for resolving the complex multiplets of the cyclohexane protons.
Step-by-Step Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one in 0.5-0.7 mL of DMSO-d₆ containing TMS in a standard 5 mm NMR tube.
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Instrumentation: The spectra are recorded on a Bruker AVANCE spectrometer.
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¹H NMR Acquisition: Acquire the spectrum at a frequency of 300 or 400 MHz. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the spectrum at a corresponding frequency (e.g., 75 or 100 MHz). A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Data
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.93 | s | 1H | NH |
| 7.58 | dd | 1H | Ar-H |
| 7.21 | dt | 1H | Ar-H |
| 6.81 | d | 1H | Ar-H |
| 6.65-6.61 | m | 2H | Ar-H and NH |
| 1.79-1.20 | m | 10H | Cyclohexane-H |
Data sourced from literature.[2][4]
Interpretation of ¹H NMR Spectrum:
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The aromatic region (6.6-7.6 ppm) displays signals corresponding to the four protons on the benzene ring of the quinazolinone core. The multiplicities (doublet of doublets, doublet of triplets, and doublet) are consistent with an ortho-disubstituted benzene ring.
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The two signals in the downfield region (around 7.93 and within the 6.65-6.61 ppm multiplet) are attributable to the two N-H protons of the quinazolinone ring. These signals are often broad and their chemical shifts can be concentration and solvent dependent.
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The complex multiplet in the upfield region (1.20-1.79 ppm) integrates to 10 protons, which corresponds to the five CH₂ groups of the spiro-cyclohexane ring. The overlapping nature of these signals is due to the conformational flexibility of the cyclohexane ring and the similar chemical environments of these protons.
¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 163.9 | C=O (Amide Carbonyl) |
| 148.0 | Ar-C (Quaternary) |
| 133.5 | Ar-CH |
| 127.7 | Ar-CH |
| 117.0 | Ar-C (Quaternary) |
| 115.0 | Ar-CH |
| 114.8 | Ar-CH |
| 77.5 | Spiro Carbon (C-2') |
| 34.0 (approx.) | Cyclohexane-CH₂ |
| 24.5 (approx.) | Cyclohexane-CH₂ |
| 22.5 | Cyclohexane-CH₂ |
Note: The assignments for the cyclohexane carbons are approximate due to signal overlap and variations in reported data. Data sourced from literature.[4]
Interpretation of ¹³C NMR Spectrum:
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The downfield signal at approximately 163.9 ppm is characteristic of an amide carbonyl carbon.
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The signals in the range of 114-148 ppm correspond to the six carbons of the aromatic ring. Two of these are quaternary carbons, and four are protonated, which can be confirmed by a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
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A key signal is observed around 77.5 ppm, which is assigned to the spiro carbon. This quaternary carbon is bonded to two nitrogen atoms and two carbon atoms, resulting in its characteristic downfield shift.
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The upfield signals (around 22.5, 24.5, and 34.0 ppm) are attributed to the carbons of the cyclohexane ring. The presence of multiple signals in this region indicates that the carbons are not all chemically equivalent, which is expected due to the rigid spiro fusion.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR
Rationale for Experimental Choices:
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KBr Pellet Method: For solid samples, the KBr pellet method is a standard and reliable technique. Potassium bromide is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix for the sample when pressed. This minimizes scattering of the IR beam.
Step-by-Step Methodology:
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Sample Preparation: Grind 1-2 mg of 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one with 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.
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Data Acquisition: Record a background spectrum of the empty sample holder in an FTIR spectrometer. Then, place the KBr pellet in the holder and acquire the sample spectrum.
IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3365 | Strong, Broad | N-H Stretching (Amide) |
| 3163 | Medium | N-H Stretching (Amine) |
| 3021 | Medium | Aromatic C-H Stretching |
| 2923, 2851 | Strong | Aliphatic C-H Stretching (Cyclohexane) |
| 1644 | Very Strong | C=O Stretching (Amide I band) |
| 1607 | Strong | Aromatic C=C Stretching |
| 1502 | Medium | N-H Bending (Amide II band) |
| 756 | Strong | Ortho-disubstituted Benzene C-H Bending |
Data sourced from literature.[4]
Interpretation of IR Spectrum:
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The broad, strong absorption at 3365 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group, likely involved in hydrogen bonding. The band at 3163 cm⁻¹ can be attributed to the other N-H stretching vibration.
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The absorptions at 3021 cm⁻¹ are typical for aromatic C-H stretching.
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The strong bands at 2923 and 2851 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexane ring.
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A very strong and sharp absorption at 1644 cm⁻¹ is a definitive feature of the carbonyl (C=O) stretching of the cyclic amide (lactam) in the quinazolinone ring.
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The band at 1607 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic ring.
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The absorption at 1502 cm⁻¹ is likely due to the N-H bending vibration (Amide II band).
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The strong band at 756 cm⁻¹ is characteristic of the out-of-plane C-H bending of an ortho-disubstituted aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer valuable clues about the molecular structure.
Experimental Protocol: MS
Rationale for Experimental Choices:
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Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like quinazolinones. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight. Electron Impact (EI) ionization, a harder technique, would induce more extensive fragmentation, providing detailed structural information.
Step-by-Step Methodology (ESI):
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
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Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
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Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument is scanned over a mass range that includes the expected molecular weight of the compound (C₁₃H₁₆N₂O, MW = 216.28 g/mol ).
Mass Spectrometry Data
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Molecular Ion: The expected protonated molecular ion [M+H]⁺ is at m/z 217.[1]
Caption: A proposed mass spectrometry fragmentation pathway for 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one.
Interpretation of Mass Spectrum (Proposed):
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[M+H]⁺ (m/z 217): This peak confirms the molecular weight of the compound.
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Loss of Alkyl Fragments from Cyclohexane: The initial fragmentation would likely involve the loss of alkyl radicals from the cyclohexane ring. For instance, the loss of a propyl radical (C₃H₇•) would lead to a fragment at m/z 174. Subsequent loss of ethene (C₂H₄) could result in a fragment at m/z 146.
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Cleavage of the Quinazolinone Ring: Further fragmentation could involve the cleavage of the quinazolinone ring itself. For example, the fragment at m/z 146 could lose hydrogen cyanide (HCN) to give a fragment at m/z 119, corresponding to the benzoyl cation.
It is crucial to note that this fragmentation pathway is theoretical and requires confirmation through high-resolution mass spectrometry (HRMS) and tandem MS/MS experiments.
Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a coherent and definitive structural confirmation of 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one. The key spectral features—the characteristic proton and carbon signals of the quinazolinone and spiro-cyclohexane moieties, the distinct vibrational bands of the amide and aromatic functional groups, and the confirmation of the molecular weight—all contribute to a self-validating system of analysis. This guide serves as a foundational reference for scientists working with this compound, enabling its confident identification and use in further research and development applications.
References
- Reddy, K. S. K., et al. (2014). Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Supplementary Materials.
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Wang, L., et al. (2006). An efficient construction of quinazolin-4(3H)-ones under microwave irradiation. Semantic Scholar. Available at: [Link]
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Nayak, S. K., et al. (2015). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]
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Nayak, S. K., et al. (2015). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]
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Kumar, R. S., et al. (2011). Synthesis of spiro-pyrimido [4,5-b]quinoline and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Bandyopadhyay, D., et al. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” catalysis. The Royal Society of Chemistry. Available at: [Link]
